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Compound of Interest

Compound Name: 3-(Pyrimidin-5-yl)propan-1-amine
CAS No.: 112104-02-6
Cat. No.: B056160

Get Quote

Executive Summary & Compound Profile

3-(Pyrimidin-5-yl)propan-1-amine serves as a critical "linker-warhead" intermediate in
fragment-based drug design (FBDD).[1] Its pyrimidine ring functions as a bioisostere for
pyridine or phenyl rings, often engaging in hinge-binding interactions within kinase domains,
while the aminopropyl chain provides a flexible tether for solubilizing groups or electrophilic

warheads.[1]

Chemical Identity
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Property Data

IUPAC Name 3-(Pyrimidin-5-yl)propan-1-amine
CAS Number 112104-02-6

Molecular Formula C7H11Ns

Molecular Weight 137.18 g/mol

Monoisotopic Mass 137.0953

Colorless oil (free base) or White solid

Appearance . .
(dihydrochloride salt)

Synthesis Context & Impurity Profiling

Understanding the synthetic origin is prerequisite to interpreting the spectra, particularly for
identifying "ghost" peaks arising from precursors.[1] The most robust industrial route involves a
Sonogashira cross-coupling followed by hydrogenation.[1]

Synthetic Pathway (Graphviz)[1]

Pd(PPh3)2CI2, Cul
w» - 1. H2, Pd/C (Reduction)
Intermediate: 2. HCl/Dioxane (Deprotection) > Target:
/ Alkyne Adduct 3-(Pyrimidin-5-yl)propan-1-amine

5-Bromopyrimidine

N-Boc-propargylamine

Click to download full resolution via product page

Figure 1: Common synthetic route.[1] Trace impurities may include unreduced alkyne (signals
at ~6.5 ppm) or residual phosphine oxides from the catalyst.[1]

Nuclear Magnetic Resonance (NMR) Analysis[1]
1H NMR Interpretation (400 MHz, DMSO-ds)

The pyrimidine ring possesses a C2v symmetry axis through the C5-C2 bond, rendering
protons at positions 4 and 6 chemically equivalent.[1]
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Diagnostic Peak Table
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bridge.[1]

Critical Analysis Note:

e Solvent Trap: In DMSO-ds, the y-CHz2 triplet (~2.54 ppm) frequently merges with the residual
solvent peak (2.50 ppm).[1] To resolve this, use CDCIs (where the triplet appears ~2.7 ppm)
or add a shift reagent.[1]

o Salt Effect: If analyzing the dihydrochloride salt, the NH2 protons will shift dramatically
downfield to ~8.0-8.5 ppm (broad) and integrate for 3H (NHs*).[1]

Connectivity Visualization

The following diagram illustrates the key scalar couplings (COSY) and long-range correlations
(HMBC) required to validate the structure.

a-CH2 (2.65 ppm)

HMBC (3J)~ HMBC (3J) “HMBC (4] - Weak) ~>~.COSY (37)
\\A

H-4/6 (8.68 ppm) H-2 (9.05 ppm) 3-CH2 (1.68 ppm)

COSY (37)

@2 (2.54 @

Click to download full resolution via product page

~

Figure 2: NMR Correlation Map. Red arrows indicate Heteronuclear Multiple Bond Coherence
(HMBC) from the alkyl chain to the aromatic ring, confirming the substitution at position 5.[1]

Mass Spectrometry (MS) Analysis[1]
lonization & Fragmentation (ESI+)[1]
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« lonization Mode: Electrospray lonization (ESI), Positive Mode.[1]

e Parent lon: [M+H]* = 138.1 m/z.[1]

Fragmentation Pathway

The fragmentation is dominated by the stability of the pyrimidine ring and the lability of the
amine chain.[1]

e Primary Fragment (m/z 121): Loss of ammonia (NHs, 17 Da).[1]
o Mechanism:[1][2] Intramolecular nucleophilic attack or thermal elimination in the source.[1]
o Signal: [M+H - NHz]*.[1]

o Diagnostic Fragment (m/z 30): CH2=NHz* ion.

o Mechanism:[1][2] Cleavage of the Ca-C[3 bond (less common) or C[3-Cy bond.[1] This is
the "fingerprint" of a primary amine.[1]

Parent lon [M+H]+
m/z 138.1

- NH3 (17 Da) lkyl Cleavage

Fragment: [M+H - NH3]+ Fragment: CH2=NH2+
m/z 121.1 m/z 30.0

Click to download full resolution via product page

Figure 3: ESI+ Fragmentation logic. The loss of 17 Da is the primary confirmation of the free
primary amine.[1]

Experimental Protocols
Sample Preparation for NMR

To ensure sharp peaks and avoid exchange broadening of the amine protons:
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e Solvent Selection: Use DMSO-ds (99.9% D) stored over molecular sieves.[1] Water content
>0.1% will cause the NHz signal to broaden or merge with the HDO peak.

e Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

o Base Neutralization (If Salt): If starting with the dihydrochloride salt:
o Add 1.5 equivalents of K2COs to the NMR tube containing the solution.[1]
o Shake gently and allow solids to settle.[1]

o Why? This liberates the free base in situ, allowing observation of the distinct chemical
shifts described in Section 3.1.[1]

Storage & Stability[1]

e Hygroscopicity: The free amine absorbs atmospheric CO:z to form carbamates.[1] Store
under Argon/Nitrogen at -20°C.

 Verification: Before biological use, run a quick 1H NMR.[1] Appearance of a new peak at ~5-
6 ppm often indicates carbamate formation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1.890943-17-6|1-(3-Chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine|BLD
Pharm [bldpharm.com]

e 2. danabiosci.com [danabiosci.com]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 3-
(Pyrimidin-5-yl)propan-1-amine[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056160/docs#technical-guide-spectroscopic-profiling-
of-3-pyrimidin-5-yl-propan-1-amine-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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